molecular formula C13H9BrN2O2S B572961 5-Bromo-1-(phenylsulfonyl)-6-azaindole CAS No. 1227268-88-3

5-Bromo-1-(phenylsulfonyl)-6-azaindole

Cat. No. B572961
CAS RN: 1227268-88-3
M. Wt: 337.191
InChI Key: TYSCQAYHYLHDCS-UHFFFAOYSA-N
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Description

5-Bromo-1-(phenylsulfonyl)-6-azaindole is a chemical compound with the molecular formula C14H10BrNO2S . It has an average mass of 336.204 Da and a monoisotopic mass of 334.961548 Da .


Synthesis Analysis

The compound 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, which is similar to 5-Bromo-1-(phenylsulfonyl)-6-azaindole, was obtained by a one-step substitution reaction . The structure of the compound was confirmed by 1H NMR, 13C NMR, FTIR, and X-ray diffraction .


Molecular Structure Analysis

The molecular structure of 5-Bromo-1-(phenylsulfonyl)-6-azaindole is represented by the InChI code 1S/C14H10BrNO2S/c15-12-6-7-14-11(10-12)8-9-16(14)19(17,18)13-4-2-1-3-5-13/h1-10H . The compound has a linear formula of C14H10BrNO2S .


Physical And Chemical Properties Analysis

The molecular weight of 5-Bromo-1-(phenylsulfonyl)-6-azaindole is 336.21 . It is recommended to be stored in a refrigerated environment .

Safety and Hazards

The compound is known to cause serious eye irritation, respiratory irritation, and skin irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. If it comes in contact with the skin, it should be washed off with plenty of soap and water. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

1-(benzenesulfonyl)-5-bromopyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O2S/c14-13-8-10-6-7-16(12(10)9-15-13)19(17,18)11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSCQAYHYLHDCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=NC=C32)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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